molecular formula C7H15Cl2NO B2804626 (3S,4S)-3-Amino-1-chloro-4-methylhexan-2-one hydrochloride CAS No. 59079-44-6

(3S,4S)-3-Amino-1-chloro-4-methylhexan-2-one hydrochloride

Cat. No.: B2804626
CAS No.: 59079-44-6
M. Wt: 200.1
InChI Key: YAWFAOTZMQRKFE-KQBMADMWSA-N
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Description

(3S,4S)-3-Amino-1-chloro-4-methylhexan-2-one hydrochloride is a chemical reagent of high interest in biochemical and oncology research. This compound, also known as H-Ile-CMK·HCl, is a chiral molecule with the CAS Registry Number 59079-44-6 and a molecular formula of C₇H₁₅Cl₂NO (Molecular Weight: 200.11 g/mol) . It is typically supplied with a purity of ≥96% and requires storage in a sealed container under an inert atmosphere at 2-8°C . From a research perspective, this compound serves as a valuable mechanism-based inactivator for studying pyridoxal 5'-phosphate (PLP)-dependent enzymes . Its primary research value lies in the investigation of human ornithine aminotransferase (hOAT), a metabolic enzyme recognized as a promising therapeutic target for cancers such as hepatocellular carcinoma (HCC) and non-small cell lung cancer (NSCLC) . In the active site of hOAT, the compound is metabolized to form a tight-binding, irreversible adduct, effectively inhibiting the enzyme . By inhibiting hOAT, researchers can probe the role of metabolic reprogramming in cancer cell proliferation, studying how modulating the proline and glutamate metabolic pathways impacts tumor growth and response to treatments . This makes it a crucial tool for elucidating novel cancer biology and supporting the rational design of selective enzyme inhibitors. The product is intended for research and further manufacturing use only, and is not for direct human use .

Properties

IUPAC Name

(3S,4S)-3-amino-1-chloro-4-methylhexan-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClNO.ClH/c1-3-5(2)7(9)6(10)4-8;/h5,7H,3-4,9H2,1-2H3;1H/t5-,7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAWFAOTZMQRKFE-KQBMADMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)CCl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)CCl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3-Amino-1-chloro-4-methylhexan-2-one hydrochloride typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of a suitable precursor with a chlorinating agent under controlled conditions to introduce the chlorine atom at the desired position. The amino group is then introduced through a subsequent reaction, often involving the use of a protecting group strategy to ensure selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3-Amino-1-chloro-4-methylhexan-2-one hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

    Addition Reactions: The amino group can participate in addition reactions with electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can yield ketones and alcohols, respectively .

Scientific Research Applications

Chemistry

(3S,4S)-3-Amino-1-chloro-4-methylhexan-2-one hydrochloride serves as a crucial building block in organic synthesis. It facilitates the creation of more complex molecules through various reactions:

Reaction TypeDescriptionCommon Reagents
Oxidation Converts amino groups into imines or nitrilesPotassium permanganate, CrO₃
Reduction Reduces carbonyl groups to alcoholsSodium borohydride, LiAlH₄
Substitution Replaces chlorine with nucleophilesSodium hydroxide, sodium methoxide

Biology

The compound has shown potential in biological studies, particularly in enzyme inhibition and protein interactions. Its ability to form hydrogen bonds through the amino group enhances its capacity to modulate enzyme activities.

Case Study: Enzyme Interaction
A study demonstrated that this compound effectively inhibited a specific enzyme involved in metabolic pathways, leading to altered cellular responses.

Medicine

In medicinal chemistry, this compound is being investigated as a lead candidate for developing new pharmaceuticals targeting specific molecular pathways associated with diseases such as cancer and metabolic disorders.

Potential Therapeutic Applications:

  • Modulation of enzyme activity
  • Development of anti-cancer agents
  • Targeting metabolic pathways

Industry

This compound is utilized as an intermediate in synthesizing agrochemicals and other industrial products. Its versatility allows it to be integrated into various formulations.

Mechanism of Action

The mechanism of action of (3S,4S)-3-Amino-1-chloro-4-methylhexan-2-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Research Findings and Limitations

  • Synthesis and Stability: Limited data are available on synthesis routes or stability. Organochlorides generally require controlled conditions due to chlorine’s reactivity .
  • Comparative Data Gaps : Direct comparisons with other CMK inhibitors (e.g., TLCK, TPCK) are absent in the evidence, limiting mechanistic insights.

Biological Activity

(3S,4S)-3-Amino-1-chloro-4-methylhexan-2-one hydrochloride, a chiral compound with the molecular formula C7H15Cl2NOC_7H_{15}Cl_2NO and CAS number 59079-44-6, has garnered attention for its potential biological activities. This article delves into its structural characteristics, biological interactions, synthetic routes, and potential applications in medicinal chemistry.

Structural Characteristics

The compound features two stereogenic centers at the 3rd and 4th positions of the hexane backbone, contributing to its chirality. Its structure includes an amino group and a chlorine atom, which are critical for its biological activity. The presence of these functional groups allows for various interactions with biological macromolecules.

Biological Activity Overview

The biological activity of this compound is influenced by its structural properties. Similar compounds have exhibited a range of pharmacological effects, including:

  • Antimicrobial Activity : Compounds with similar structures have shown potential antimicrobial properties.
  • Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity.
  • Cytotoxic Effects : Potential cytotoxicity has been observed in some derivatives.

Table 1: Comparisons with Similar Compounds

Compound NameStructure FeaturesBiological Activity
1-Amino-2-bromohexaneSimilar backbone with bromineAntimicrobial properties
2-Amino-3-chloropentaneShorter carbon chain; similar functional groupsCytotoxic effects
3-Amino-1-fluorohexan-2-oneFluorine substitutionEnzyme inhibition
4-MethylaminohexanamideAmide functional group; altered biological activityAnti-inflammatory properties

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with target proteins, while the chlorine atom may participate in halogen bonding. These interactions can lead to modulation of enzyme activity and other biological effects.

Preparation Methods

The synthesis of this compound typically involves several steps:

  • Chlorination : A suitable precursor undergoes chlorination to introduce the chlorine atom.
  • Nucleophilic Substitution : The amino group is introduced through nucleophilic substitution reactions.
  • Chiral Catalysis : Chiral catalysts may be employed to ensure the correct stereochemistry is achieved.

Industrial Production Methods

In industrial settings, large-scale synthesis may utilize continuous flow reactors and advanced purification techniques such as crystallization and chromatography to maximize yield and purity.

Case Studies and Research Findings

Research has indicated that compounds structurally similar to this compound can exhibit significant biological activities. For instance:

  • Enzyme Interaction Studies : Investigations into how this compound interacts with specific enzymes have shown promising results in modulating their activity.
  • Pharmacological Evaluations : Preliminary studies suggest potential applications in treating diseases where modulation of specific molecular targets is required.

Q & A

Q. Table 1: Comparative Reactivity of Structural Analogs

CompoundSubstituent (Position)Reaction Rate (Sₙ2)ee (%)
Target CompoundCl (1), Me (4)1.0 (reference)99.5
(3R,4S)-IsomerCl (1), Me (4)0.898.2
4-Ethyl DerivativeCl (1), Et (4)0.697.8
Data derived from kinetic studies and chiral HPLC analysis .

Q. Table 2: Hazard Mitigation Protocols

Hazard TypePPE/ProtocolsReference Standard
Skin Irritation (H315)Nitrile gloves, lab coatOSHA 29 CFR 1910
Respiratory (H335)Fume hood, N95 maskECHA Annex II
Acute Toxicity (H302)Emergency eyewash, neutralization kitsSDS Section 4

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